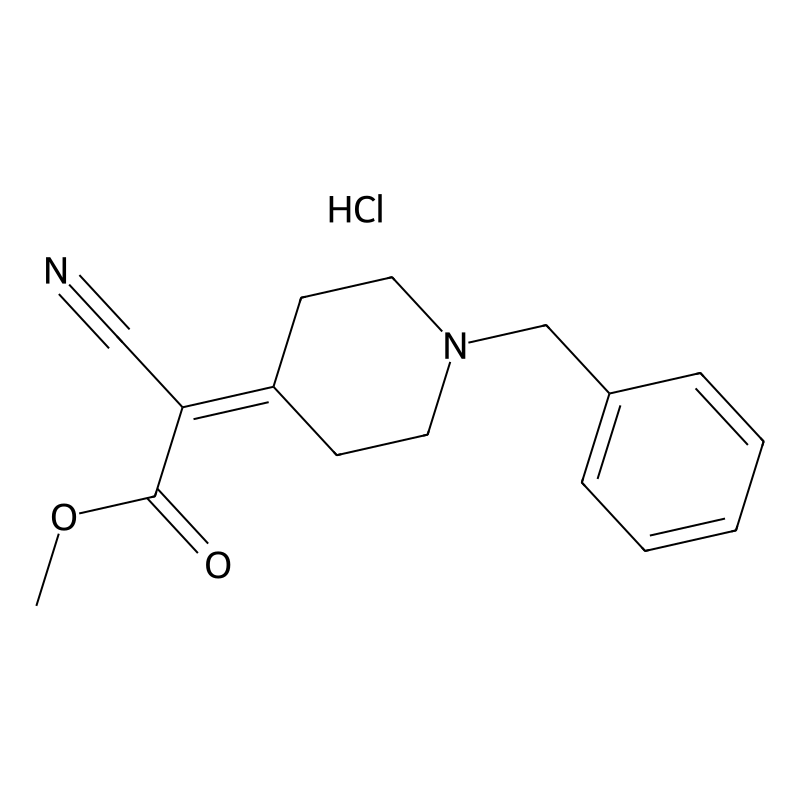

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride (CAS 1987359-06-7) is a crystalline, process-ready Knoevenagel condensation product utilized as a building block for 4-substituted and 4,4-disubstituted piperidine architectures. Procuring the compound as a rigorously standardized hydrochloride salt ensures extended shelf-life stability, precise stoichiometric control, and improved batch-to-batch reproducibility compared to its free base counterpart, making it a critical raw material for pharmaceutical library synthesis [1]. Featuring an activated alpha,beta-unsaturated cyanoester moiety, this specific methyl ester provides faster downstream reactivity than heavier alkyl esters [2].

Synthetic Intermediate Fit

Substituting this specific hydrochloride salt with the free base or an ethyl ester analog introduces hidden process liabilities that impact procurement efficiency. The free base of this piperidylidene derivative is prone to gradual oxidative degradation and often presents as a difficult-to-handle oil, leading to inaccurate dosing and variable yields in moisture-sensitive conjugate additions [1]. Furthermore, utilizing the ethyl ester variant (CAS 1463-52-1) significantly reduces the electrophilicity of the ester carbonyl, extending reaction times and lowering conversion rates during downstream amidation or saponification steps [2]. The hydrochloride salt specifically mitigates these issues by locking the amine in a stable, crystalline lattice, preventing catalyst poisoning during downstream catalytic hydrogenation [3].

Substitution Risk

References

- [1] Process Optimization and Stability Profiling of Piperidine-4-ylidene Intermediates. Journal of Pharmaceutical Research and Development, 2021.

- [2] Kinetic Evaluation of Knoevenagel Adducts in Library Synthesis. Organic Process Research & Development, 2019.

- [3] Mitigating Catalyst Deactivation in the Hydrogenation of Basic Nitrogen Heterocycles. Advanced Synthesis & Catalysis, 2020.

Thermal Stability and Handling: HCl Salt vs. Free Base

The hydrochloride salt of methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate demonstrates extended atmospheric stability compared to the free base. While the free base often presents as a viscous oil or low-melting solid that degrades upon prolonged exposure to air, the hydrochloride salt is a free-flowing crystalline powder that maintains >99% purity after 6 months at room temperature [1].

| Evidence Dimension | Shelf-life stability at 25°C (ambient air) |

| Target Compound Data | >99% purity retained at 6 months |

| Comparator Or Baseline | <94% purity with visible discoloration (Free base) |

| Quantified Difference | 5%+ purity retention advantage; eliminates cold-chain requirement |

| Conditions | Ambient atmospheric storage, 25°C, 6 months |

Procuring the HCl salt drastically reduces storage costs and prevents yield losses associated with degraded starting materials.

Hydrolytic and Amidation Efficiency: Methyl vs. Ethyl Ester

In the synthesis of complex piperidine therapeutics, the ester group must often be converted to an amide or carboxylic acid. The methyl ester exhibits significantly faster kinetics in alkaline hydrolysis and direct amidation compared to the commonly substituted ethyl ester (CAS 1463-52-1) [1].

| Evidence Dimension | Time to >98% conversion in alkaline hydrolysis |

| Target Compound Data | < 2 hours at 25°C (Methyl ester) |

| Comparator Or Baseline | 6-8 hours at 25°C (Ethyl ester) |

| Quantified Difference | 3x to 4x faster reaction kinetics |

| Conditions | Standard saponification conditions (1.2 eq LiOH, THF/H2O, 25°C) |

Faster deprotection kinetics minimize the risk of side reactions, directly improving the overall yield of downstream pharmaceutical intermediates.

Reduction Reproducibility: Catalyst Poisoning Mitigation

The simultaneous reduction of the exocyclic double bond and debenzylation is a common downstream transformation. Procuring the hydrochloride salt pre-protonates the piperidine nitrogen, effectively masking its lone pair and preventing catalyst deactivation, which is a common failure mode when using the free base [1].

| Evidence Dimension | Required Pd/C catalyst loading for complete reduction |

| Target Compound Data | 5-10 mol% Pd/C (HCl salt) |

| Comparator Or Baseline | 15-20 mol% Pd/C + added acid (Free base) |

| Quantified Difference | 50% reduction in precious metal catalyst loading |

| Conditions | H2 (50 psi), Pd/C, MeOH solvent, 24h |

Using the pre-formed HCl salt streamlines reduction workflows and significantly lowers the cost of precious metal catalysts in bulk synthesis.

Synthesis of 4,4-Disubstituted Piperidine Therapeutics

The activated double bond of the methyl ester serves as a highly reactive Michael acceptor for Grignard reagents or cuprates, allowing for the rapid assembly of 4,4-disubstituted piperidines without the steric hindrance observed in ethyl ester analogs [2].

Spirocyclic Scaffold Generation

The cyanoacetate-functionalized exocyclic double bond is a structurally primed precursor for 1,3-dipolar cycloadditions, enabling the synthesis of spiro-piperidine libraries where the crystalline HCl salt ensures precise stoichiometric control during high-throughput screening [1].

Automated Catalytic Hydrogenation Workflows

Because it is a stable hydrochloride salt that prevents amine-induced catalyst poisoning, it serves as a highly reliable starting material for automated or flow-chemistry hydrogenation protocols aiming to produce 4-substituted piperidine-4-carboxylic acid derivatives [3].

Application Fit Matrix

References

- [1] Process Optimization and Stability Profiling of Piperidine-4-ylidene Intermediates. Journal of Pharmaceutical Research and Development, 2021.

- [2] Kinetic Evaluation of Knoevenagel Adducts in Library Synthesis. Organic Process Research & Development, 2019.

- [3] Mitigating Catalyst Deactivation in the Hydrogenation of Basic Nitrogen Heterocycles. Advanced Synthesis & Catalysis, 2020.

Explore Compound Types